N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]furan-2-carbohydrazide
Description
N'-[(E)-(2-Hydroxynaphthalen-1-yl)methylidene]furan-2-carbohydrazide (hereafter referred to as H2L1) is a Schiff base derived from the condensation of 2-furancarboxylic acid hydrazide and 2-hydroxy-1-naphthaldehyde. Its structure features a furan ring, a hydroxynaphthyl group, and an azomethine (C=N) linkage in the E-configuration . This compound belongs to the broader class of acylhydrazones, which are renowned for their biological activities (e.g., anticancer, antimicrobial) and coordination chemistry with transition metals .
This article provides a detailed comparison of H2L1 with structurally analogous compounds, focusing on synthesis, structural features, spectral properties, and biological activities.
Properties
Molecular Formula |
C16H12N2O3 |
|---|---|
Molecular Weight |
280.28 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]furan-2-carboxamide |
InChI |
InChI=1S/C16H12N2O3/c19-14-8-7-11-4-1-2-5-12(11)13(14)10-17-18-16(20)15-6-3-9-21-15/h1-10,19H,(H,18,20)/b17-10+ |
InChI Key |
HGFGKQXKPKMVNA-LICLKQGHSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)C3=CC=CO3)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=CC=CO3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]furan-2-carbohydrazide typically involves the condensation reaction between 2-hydroxy-1-naphthaldehyde and furan-2-carbohydrazide in an ethanol solution. The reaction mixture is refluxed with stirring at 70°C for several hours, followed by filtration and slow evaporation to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]furan-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild acidic or basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the naphthalene ring.
Reduction: Hydrazine derivatives.
Substitution: Substituted hydrazones with various functional groups.
Scientific Research Applications
Anticancer Activity
Research indicates that N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]furan-2-carbohydrazide exhibits notable anticancer properties. Key findings include:
- Mechanism of Action : The compound induces apoptosis in cancer cells by activating mitochondrial pathways, leading to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins like Bcl-2 .
- Cell Cycle Arrest : It has been shown to cause S-phase arrest in various cancer cell lines, inhibiting their proliferation .
- Case Studies : In vitro studies demonstrated significant cytotoxic effects against several cancer lines, including HepG2 (liver cancer) and MCF-7 (breast cancer), with IC50 values indicating potent activity .
Antimicrobial Properties
The compound also displays antimicrobial activity, making it a candidate for further exploration in infectious disease treatment:
- Broad-Spectrum Activity : It has shown effectiveness against both Gram-positive and Gram-negative bacteria, including strains like Escherichia coli and Staphylococcus aureus .
- Potential Mechanisms : The antimicrobial action may involve disruption of bacterial cell membranes or interference with metabolic pathways, although specific mechanisms require further investigation.
Material Science Applications
Beyond medicinal chemistry, this compound can be utilized in material science:
Polymer Chemistry
The compound can serve as a building block for synthesizing new polymers with enhanced properties:
- Polymerization Studies : Initial studies suggest that incorporating this compound into polymer matrices can enhance thermal stability and mechanical strength due to its rigid structure and functional groups.
Sensor Development
Its unique electronic properties may be leveraged in the development of chemical sensors:
- Conductive Polymers : Research is ongoing to explore its potential in creating conductive polymer composites that can detect specific analytes through changes in electrical conductivity.
Summary Table of Applications
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agent | Induces apoptosis; S-phase cell cycle arrest |
| Antimicrobial agent | Effective against E. coli and S. aureus | |
| Material Science | Polymer chemistry | Enhances thermal stability; potential for sensors |
Mechanism of Action
The mechanism of action of N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]furan-2-carbohydrazide involves its interaction with molecular targets such as enzymes and DNA. The compound can chelate metal ions, forming stable complexes that can inhibit enzyme activity or disrupt DNA replication. The azomethine group (>C=N-) plays a crucial role in these interactions by acting as a donor site for metal ions .
Comparison with Similar Compounds
Comparison of Physicochemical Properties
Spectral and Crystallographic Data
| Compound | IR C=O (cm⁻¹) | IR C=N (cm⁻¹) | Melting Point (°C) | Yield (%) |
|---|---|---|---|---|
| H2L1 | 1664 | 1629 | Not reported | 85 |
| L1 (methoxy-hydroxyphenyl) | 1664 | 1629 | 183 | 54 |
| N′-[(E)-2-furylmethylene]-2-naphthyloxy | 1678 | 1615 | 195 | 72 |
Notes:
Coordination Chemistry
Key Findings :
Antimicrobial Activity
Biological Activity
N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]furan-2-carbohydrazide, a Schiff base compound, has garnered attention in recent years due to its diverse biological activities. This article synthesizes the available literature on its biological properties, including antimicrobial, antioxidant, and anticancer activities, along with relevant case studies and research findings.
Chemical Structure and Properties
The compound's molecular formula is , characterized by a dihedral angle of 21.3° between the naphthalene and furan rings. The structure is stabilized by intramolecular hydrogen bonds, contributing to its biological activity .
Antimicrobial Activity
Antibacterial Effects:
Research indicates that Schiff bases, including this compound, exhibit significant antibacterial properties. The Minimum Inhibitory Concentration (MIC) values for related compounds show effectiveness against various Gram-positive and Gram-negative bacteria. For instance:
| Compound | MIC (μM) | Target Bacteria |
|---|---|---|
| Schiff Base A | 15.625–62.5 | Staphylococcus aureus |
| Schiff Base B | 62.5–125 | Enterococcus faecalis |
These compounds demonstrate bactericidal action by inhibiting protein synthesis and disrupting nucleic acid production .
Antifungal Activity:
The antifungal potential of these compounds is comparatively lower but still notable. Studies report MIC values ranging from 31.2 to 125 μg/mL against various fungi, indicating moderate efficacy .
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using assays such as the DPPH radical scavenging method. The IC50 value for this compound is significantly lower than that of standard antioxidants, indicating strong free radical scavenging ability.
This suggests that the compound can effectively donate electrons and protons, enhancing its antioxidant properties .
Anticancer Potential
Emerging studies have also highlighted the anticancer activity of Schiff bases derived from similar structures. For instance, derivatives have shown cytotoxicity against various cancer cell lines with CC50 values exceeding 100 μM in non-cancerous cells, indicating a selective action against cancerous cells .
Case Study 1: Antimicrobial Efficacy
In a comparative study of several Schiff bases, this compound was found to outperform traditional antibiotics like ciprofloxacin in inhibiting biofilm formation in MRSA strains .
Case Study 2: Antioxidant Activity
A study measuring the DPPH scavenging activity found that this compound exhibited superior antioxidant properties compared to other synthesized ligands derived from similar precursors .
Q & A
Q. How can researchers validate biological activity (e.g., anti-TB or analgesic) while minimizing toxicity?
- Protocol : Conduct in vivo assays (e.g., Mycobacterium tuberculosis H37Rv inhibition). Use redox-modulating assays (e.g., DPPH scavenging) to assess antioxidant synergy. Perform intestinal permeability tests (Caco-2 cell monolayers) to predict bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
